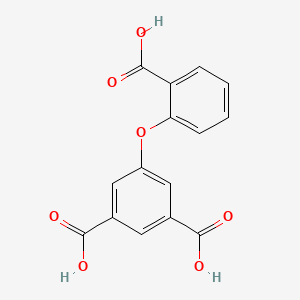

5-(2-Carboxyphenoxy)isophthalic acid

Vue d'ensemble

Description

5-(2-Carboxyphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O7 . It is a semi-rigid ligand composed of tricarboxylate groups, which gives it diverse binding capabilities. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with various metal ions .

Mécanisme D'action

Mode of Action

It has been used in the synthesis of metal-organic frameworks (mofs), indicating that it may interact with metal ions . The exact nature of these interactions and the resulting changes at the molecular level require further investigation.

Biochemical Pathways

The specific biochemical pathways affected by 5-(2-Carboxyphenoxy)isophthalic acid are currently unknown. Its role in the synthesis of MOFs suggests it may influence pathways involving metal ions

Pharmacokinetics

Its predicted properties include a boiling point of 571.7±50.0 °C and a density of 1.529±0.06 g/cm3 . The impact of these properties on the compound’s bioavailability requires further investigation.

Result of Action

Its use in the synthesis of MOFs suggests it may have effects related to the properties of these materials

Action Environment

Its use in the synthesis of MOFs under hydrothermal conditions suggests that temperature and pressure may be important factors

Analyse Biochimique

Biochemical Properties

5-(2-Carboxyphenoxy)isophthalic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with metal ions such as copper (Cu) and nickel (Ni) to form complex structures. These interactions are crucial for the compound’s function as a ligand in MOFs, which are known for their catalytic and photocatalytic properties . The compound’s ability to coordinate with metal ions makes it a valuable component in the synthesis of MOFs, which can be used in various applications, including catalysis and gas adsorption.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound’s interaction with copper ions can result in the formation of a complex that acts as a photocatalyst, facilitating the degradation of organic dyes under visible light irradiation . This mechanism highlights the compound’s potential in environmental and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Carboxyphenoxy)isophthalic acid typically involves the reaction of 5-hydroxyisophthalic acid with 2-chlorobenzoic acid under hydrothermal conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(2-Carboxyphenoxy)isophthalic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemistry: 5-(2-Carboxyphenoxy)isophthalic acid is widely used in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in catalysis, gas adsorption, and luminescence due to their unique structural properties .

Biology and Medicine: In biological research, the compound is used to create MOFs that can act as drug delivery systems. These MOFs can encapsulate drugs and release them in a controlled manner, improving the efficacy and safety of treatments .

Industry: In industrial applications, this compound is used to produce MOFs that serve as catalysts in various chemical reactions. These catalysts are highly efficient and can be used in processes such as the degradation of organic pollutants .

Comparaison Avec Des Composés Similaires

- 5-(4-Carboxyphenoxy)isophthalic acid

- 5-(2,6-Diamino-4-carboxyphenoxy)isophthalic acid

- 5-((4-Carboxyphenoxy)-methyl)isophthalic acid

Comparison: 5-(2-Carboxyphenoxy)isophthalic acid is unique due to its semi-rigid structure and tricarboxylate groups, which provide diverse binding capabilities. This makes it particularly suitable for the synthesis of MOFs with various metal ions. In comparison, similar compounds may have different binding properties and structural features, leading to variations in their applications and effectiveness .

Activité Biologique

5-(2-Carboxyphenoxy)isophthalic acid is a compound that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C15H12O5

- IUPAC Name : 5-(2-carboxyphenoxy)phthalic acid

- Molecular Weight : 272.25 g/mol

The compound contains two carboxylic acid groups, which can facilitate interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.

- Antioxidant Properties : The presence of carboxylic acid groups may contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.

- Interaction with Cell Membranes : The phenoxy group allows for interaction with lipid membranes, influencing cell signaling pathways.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role as an anticancer agent.

-

Anti-inflammatory Effects :

- In a model of inflammation, the compound reduced the levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathway.

-

Neuroprotective Effects :

- Research involving neuronal cell cultures showed that this compound could protect against excitotoxicity induced by glutamate. This suggests potential applications in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C15H12O5 | Anticancer, anti-inflammatory |

| 4-(2-Carboxyphenoxy)benzoic acid | C14H10O4 | Moderate anticancer activity |

| 3-(2-Carboxyphenoxy)benzoic acid | C14H10O4 | Lower anti-inflammatory effects |

The comparative analysis shows that while similar compounds exhibit some biological activities, this compound demonstrates superior efficacy in anticancer and anti-inflammatory activities.

Propriétés

IUPAC Name |

5-(2-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-13(17)8-5-9(14(18)19)7-10(6-8)22-12-4-2-1-3-11(12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCRITGDNAXNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.